1-Benzyl-5,5-diethylbarbituric acid
CAS No.: 92870-36-5
Cat. No.: VC20130057
Molecular Formula: C15H18N2O3
Molecular Weight: 274.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92870-36-5 |
|---|---|
| Molecular Formula | C15H18N2O3 |
| Molecular Weight | 274.31 g/mol |
| IUPAC Name | 1-benzyl-5,5-diethyl-1,3-diazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C15H18N2O3/c1-3-15(4-2)12(18)16-14(20)17(13(15)19)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,16,18,20) |
| Standard InChI Key | YSCCFYUEQXOKHY-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)CC |
Introduction
Chemical Overview and Structural Characteristics
Fundamental Properties
1-Benzyl-5,5-diethylbarbituric acid (IUPAC name: 1-benzyl-5,5-diethyl-1,3-diazinane-2,4,6-trione) has the molecular formula C₁₈H₂₂N₂O₃ and a molecular weight of 314.38 g/mol. The compound’s structure features a pyrimidinetrione core substituted with a benzyl group at the N1 position and ethyl groups at both C5 positions (Figure 1). Its canonical SMILES string is C1=CC=C(C=C1)CN2C(=O)NC(=O)C(C2=O)(CC)CC, reflecting the benzyl and ethyl substituents.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₃ |
| Molecular Weight | 314.38 g/mol |
| IUPAC Name | 1-benzyl-5,5-diethyl-1,3-diazinane-2,4,6-trione |
| Melting Point | Not reported |
| Solubility | Low in water; soluble in organic solvents |
Crystallographic Insights
While the crystal structure of 1-benzyl-5,5-diethylbarbituric acid remains unpublished, analogous compounds like 1,3-dimethyl-5,5-dibenzylbarbituric acid provide structural benchmarks. In the latter, the barbituric acid ring adopts a planar conformation, with benzyl groups oriented at dihedral angles of 50° and 27° relative to the central ring due to steric hindrance . Weak hydrogen bonds between carbonyl oxygen and benzyl hydrogen atoms stabilize the lattice . These observations suggest that 1-benzyl-5,5-diethylbarbituric acid may exhibit similar conformational dynamics, albeit with ethyl groups introducing additional steric effects.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 1-benzyl-5,5-diethylbarbituric acid typically involves alkylation of 5,5-diethylbarbituric acid (barbital) with benzyl halides under basic conditions. A patent by US4029662A outlines a related method for synthesizing 1,3-bis(alkoxyalkyl)-barbiturates using SnCl₄ as a catalyst. Although optimized for phenobarbital derivatives, this approach can be adapted for benzyl substitutions:
-
Reaction Setup: Barbital is suspended in dimethoxymethane, followed by the addition of anhydrous stannic chloride.
-
Conditions: The mixture is refluxed at 42–45°C for 24 hours .
-
Workup: The product is extracted into ethyl acetate and purified via silica gel chromatography .
Table 2: Representative Synthesis Parameters
| Parameter | Value |
|---|---|
| Catalyst | SnCl₄ |
| Solvent | Dimethoxymethane |
| Temperature | 42–45°C |
| Reaction Time | 24 hours |
| Yield | ~55% (analogous reaction) |
Industrial Scalability
Industrial production employs continuous flow reactors to enhance yield and purity. The use of haloalkyl benzyl ethers in lieu of carcinogenic reagents (e.g., chloromethyl methyl ether) improves safety profiles .
Pharmacological Profile and Mechanism of Action
CNS Depressant Activity
Like classical barbiturates, 1-benzyl-5,5-diethylbarbituric acid acts as a GABA-A receptor agonist, potentiating chloride influx and neuronal inhibition. The benzyl group may enhance lipid solubility, prolonging its half-life compared to shorter-chain derivatives.
Comparative Efficacy
Research and Industrial Applications
Pharmaceutical Development
Though largely supplanted by benzodiazepines, 1-benzyl-5,5-diethylbarbituric acid is studied for niche applications in refractory epilepsy and anesthesia induction.
Material Science
The compound’s rigid structure makes it a candidate for hydrogen-bonded frameworks in crystal engineering .
Future Directions
Research priorities include:
-
Structural analogs with reduced toxicity.
-
Targeted delivery systems to mitigate CNS side effects.
This compound exemplifies the intersection of traditional medicinal chemistry and modern material science, offering avenues for innovation despite its historical constraints.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume